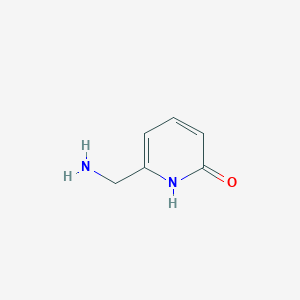

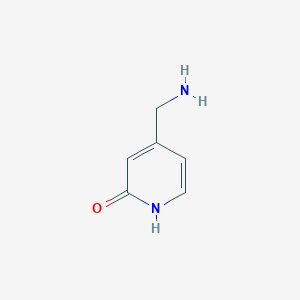

4-(氨甲基)吡啶-2(1H)-酮

描述

“4-(Aminomethyl)pyridin-2(1H)-one”, also known as “4-(Aminomethyl)pyridin-2-ol”, is a chemical compound with the molecular formula C6H8N2O . It’s used in laboratory chemicals for scientific research and development .

Synthesis Analysis

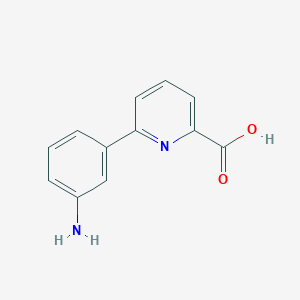

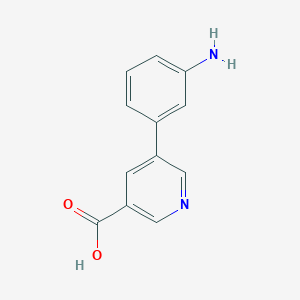

The synthesis of “4-(Aminomethyl)pyridin-2(1H)-one” or its derivatives has been reported in several studies . For instance, a representative library of 2-(pyridin-2-yl)pyrimidine derivatives was prepared starting from the readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid .Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)pyridin-2(1H)-one” can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving “4-(Aminomethyl)pyridin-2(1H)-one” are not detailed in the search results, it’s worth noting that pyrimidine derivatives, which could include this compound, are known to exhibit diverse types of biological and pharmaceutical activities .科学研究应用

Anti-Fibrosis Activity

The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . These derivatives were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating their potential as novel anti-fibrotic drugs .

Synthesis of Annulated Pyridin-2(1H)-ones

The compound has been used in the synthesis of annulated pyridin-2(1H)-ones via the ruthenium-catalyzed ortho C–H bond activation . This process involves the in situ generation of iminophosphoranes as a directing group, coordination of Ru with N-atom, ortho cyclometallation, insertion of an alkyne into the Ru–C bond, protonation, and reductive elimination .

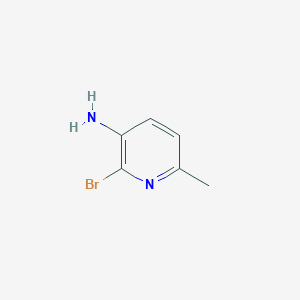

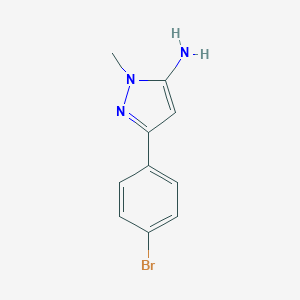

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The compound can be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized using various strategies and approaches, and they exhibit a wide range of biological and pharmaceutical activities .

Antimicrobial Activity

Pyrimidine derivatives, which can be synthesized using this compound, are known to exhibit antimicrobial activities .

Antiviral Activity

Pyrimidine derivatives, which can be synthesized using this compound, are known to exhibit antiviral activities .

Antitumor Activity

Pyrimidine derivatives, which can be synthesized using this compound, are known to exhibit antitumor activities .

安全和危害

作用机制

Target of Action

Related compounds such as pyrimidinamine derivatives have been shown to exhibit a wide range of pharmacological activities .

Biochemical Pathways

Related compounds such as pyrimidinamine derivatives have been shown to affect various pathways, including the fgfr signaling pathway, which plays an essential role in various types of tumors .

Result of Action

Related compounds such as pyrimidinamine derivatives have been shown to exhibit anti-fibrotic activities .

属性

IUPAC Name |

4-(aminomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOSFZHXYZSRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567920 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)pyridin-2(1H)-one | |

CAS RN |

131052-82-9 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

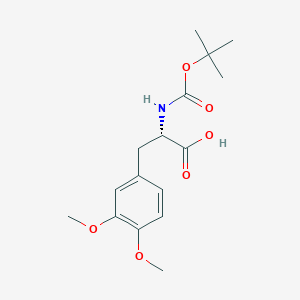

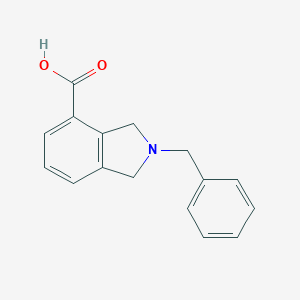

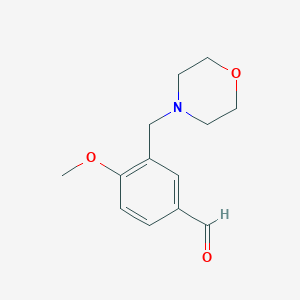

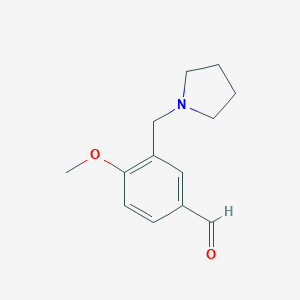

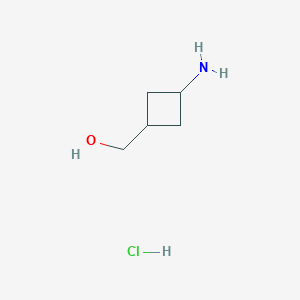

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。